molecular formula C10H7NO3 B1603527 4-(Oxazol-2-yl)benzoic acid CAS No. 597561-78-9

4-(Oxazol-2-yl)benzoic acid

Cat. No.: B1603527
CAS No.: 597561-78-9
M. Wt: 189.17 g/mol
InChI Key: NSWZKCPOERCLNH-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)benzoic acid is a heterocyclic compound that features an oxazole ring attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxazol-2-yl)benzoic acid typically involves the reaction of ethanolamine with 4-carboxybenzaldehyde . This reaction proceeds under specific conditions to form the oxazole ring, which is then attached to the benzoic acid structure.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 4-(Oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzoic acid ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid ring.

Scientific Research Applications

4-(Oxazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Oxazole: A simpler structure with similar biological activities.

    Benzoxazole: Contains an oxygen atom in the ring, showing different reactivity and biological properties.

    Thiazole: Similar structure but with a sulfur atom, leading to distinct chemical and biological behaviors.

Uniqueness: 4-(Oxazol-2-yl)benzoic acid is unique due to the combination of the oxazole ring and the benzoic acid moiety, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(1,3-oxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWZKCPOERCLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610639
Record name 4-(1,3-Oxazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597561-78-9
Record name 4-(1,3-Oxazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-(1,3-oxazol-2-yl)benzoate (690 mg, 3.4 mmol) in a mixture of 2:1:1 tetrahydrofuran/methanol/water (20 mL) is added lithium hydroxide (430 mg, 3 mmol). The reaction mixture is stirred at room temperature for 2 h. The solvent is removed under reduced pressure and the residue is partitioned between diethyl ether and water. The aqueous layer is acidified to pH 1 with 1 N hydrochloric acid and a precipitate is observed. The solid is collected by filtration to afford the title compound. 1H NMR (300 MHz, CD3OD) δ 8.14 (s, 4H), 8.05 (s, 1H), 7.36 (s, 1H).
Quantity
690 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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